molecular formula C9H18BrN B8587761 1-(4-Bromobutan-2-yl)piperidine CAS No. 89007-62-5

1-(4-Bromobutan-2-yl)piperidine

Cat. No.: B8587761
CAS No.: 89007-62-5
M. Wt: 220.15 g/mol
InChI Key: OUYYMXGNCXAYGT-UHFFFAOYSA-N
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Description

1-(4-Bromobutan-2-yl)piperidine is a brominated piperidine derivative characterized by a four-carbon bromoalkyl chain (4-bromobutane) attached to the nitrogen atom of the piperidine ring. The bromine substituent at the terminal position of the butyl chain confers electrophilic reactivity, making this compound a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions.

Properties

CAS No.

89007-62-5

Molecular Formula

C9H18BrN

Molecular Weight

220.15 g/mol

IUPAC Name

1-(4-bromobutan-2-yl)piperidine

InChI

InChI=1S/C9H18BrN/c1-9(5-6-10)11-7-3-2-4-8-11/h9H,2-8H2,1H3

InChI Key

OUYYMXGNCXAYGT-UHFFFAOYSA-N

Canonical SMILES

CC(CCBr)N1CCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparative Data Table

Compound Key Substituent Biological Activity Structural Impact on Binding/Activity Reference ID
1-(4-Bromobutan-2-yl)piperidine 4-bromobutyl chain Synthetic intermediate Electrophilic bromine enhances reactivity
1-(3-Phenylbutyl)piperidine 3-phenylbutyl chain σ1 receptor modulation Hydrophobic phenyl group alters protein orientation (RMSD > 2.5 Å)
PCP 1-phenylcyclohexyl group NMDA receptor antagonism Bulky substituent enables CNS penetration
1-DNJ derivatives Hydroxybenzyl groups α-glucosidase inhibition (IC₅₀ ~0.2 mM) Polar groups enhance enzyme affinity
SQ609 Dipiperidine scaffold Antimycobacterial (MIC: 8–64 μg/mL) Six-membered rings critical for activity

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